

3-Methoxy-2-methylbenzaldehyde physical and chemical properties

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Compound of Interest

Compound Name: 3-Methoxy-2-methylbenzaldehyde

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An In-depth Technical Guide to 3-Methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Methoxy-2-methylbenzaldehyde**, a valuable aromatic aldehyde in organic synthesis and potential pharmaceutical applications.

Core Physical and Chemical Properties

3-Methoxy-2-methylbenzaldehyde is a substituted benzaldehyde with a methoxy group at the 3-position and a methyl group at the 2-position of the benzene ring. Its chemical structure influences its reactivity and physical characteristics.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2]
Molecular Weight	150.17 g/mol	[1] [2]
CAS Number	56724-03-9	[1] [3]
Appearance	Liquid	[3]
Purity	≥97%	[1] [2]
Storage Temperature	Room Temperature, Inert Atmosphere	[2] [3]

Spectroscopic Data

While specific experimental spectra for **3-Methoxy-2-methylbenzaldehyde** are not readily available in public databases, data for the closely related isomer, 3-methoxybenzaldehyde, can provide valuable insights for spectral interpretation.

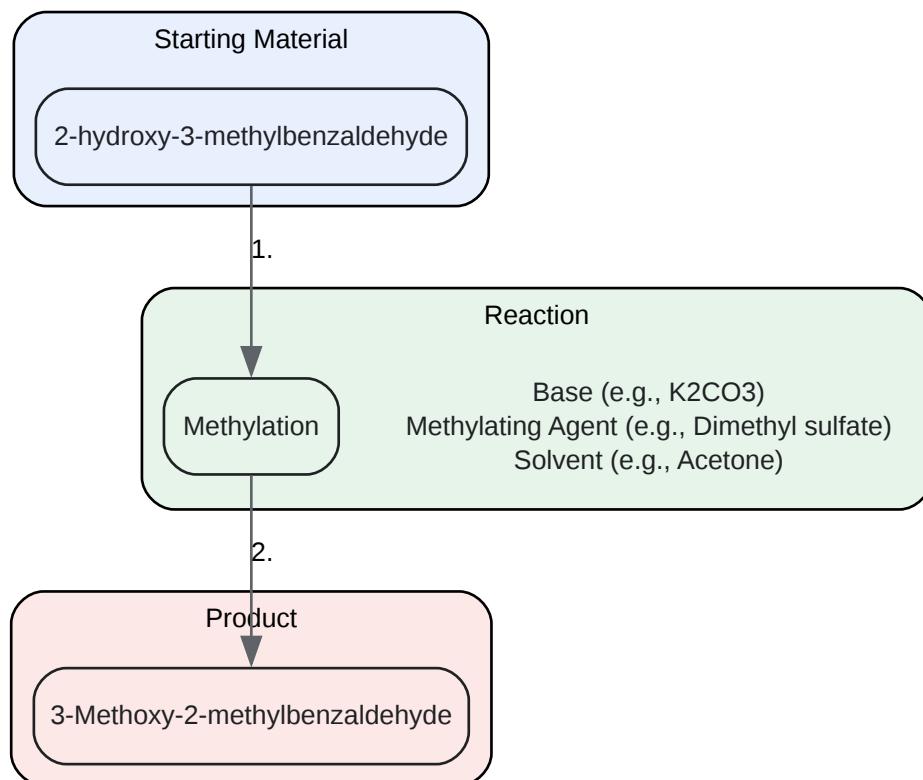
For 3-methoxybenzaldehyde (CAS: 591-31-1):

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H, CHO), 7.51 (d, J = 6.2 Hz, 2H, Ar-H), 7.41 (s, 1H, Ar-H), 7.30 – 7.25 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃).[\[4\]](#)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4.[\[4\]](#)
- IR Spectrum: The NIST WebBook provides the gas-phase IR spectrum for 3-methoxybenzaldehyde, which would show characteristic peaks for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and aromatic C-H and C-C stretches.[\[5\]](#)

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Methoxy-2-methylbenzaldehyde** is not widely published. However, a general synthetic approach can be inferred from established methods for similar compounds. One plausible route involves the methylation of 2-hydroxy-3-methylbenzaldehyde.

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)Conceptual Synthesis of **3-Methoxy-2-methylbenzaldehyde**.

General Experimental Protocol (Hypothetical):

- Dissolution: Dissolve 2-hydroxy-3-methylbenzaldehyde in a suitable solvent such as acetone in a round-bottom flask.
- Addition of Base: Add a base, for example, anhydrous potassium carbonate, to the solution.
- Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate, dropwise to the stirred mixture.
- Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

- Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain pure **3-Methoxy-2-methylbenzaldehyde**.

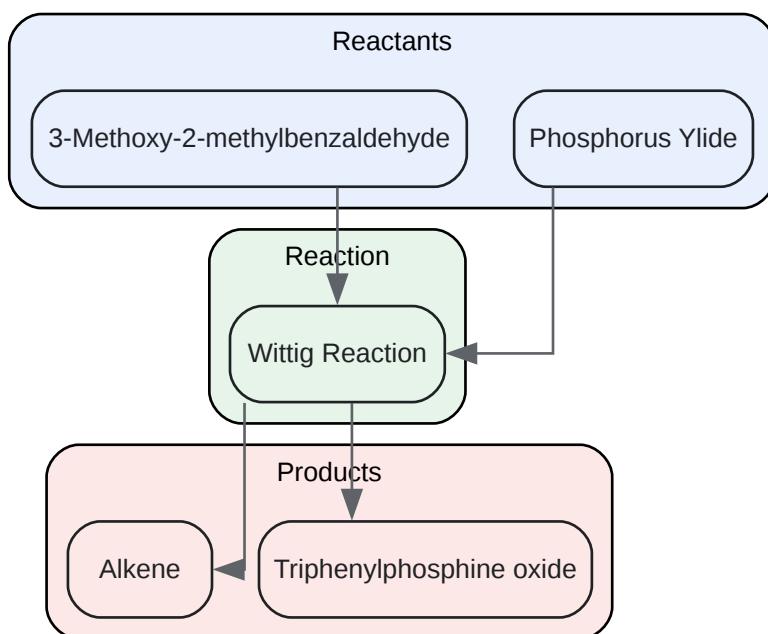
Chemical Reactivity

As a benzaldehyde derivative, **3-Methoxy-2-methylbenzaldehyde** is expected to undergo reactions typical of aromatic aldehydes. The aldehyde functional group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution, with the methoxy and methyl groups influencing the regioselectivity of such reactions.

Potential Reactions:

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid.
- Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-methoxy-2-methylphenyl)methanol.
- Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde to an alkene.
- Condensation Reactions: It can participate in condensation reactions such as the aldol condensation or Knoevenagel condensation.

Illustrative Reaction Workflow: Wittig Reaction



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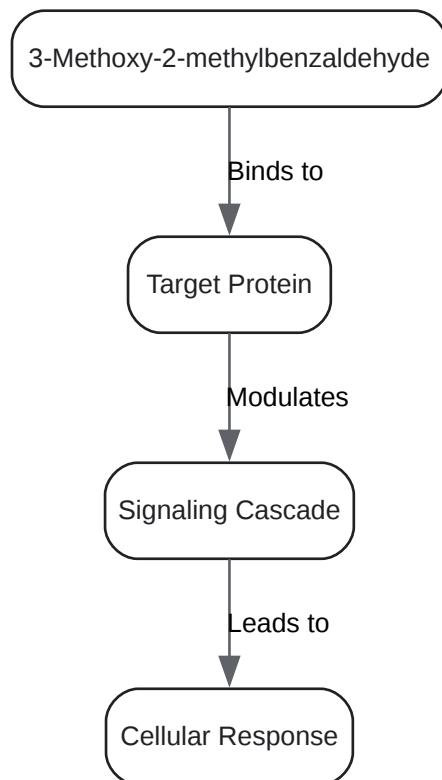
General Workflow for a Wittig Reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and signaling pathway involvement of **3-Methoxy-2-methylbenzaldehyde**. However, research on benzaldehyde and its other derivatives has shown a range of biological effects, including anticancer and anti-inflammatory properties. These studies suggest that benzaldehyde derivatives can modulate various signaling pathways.

For instance, some benzaldehyde derivatives have been shown to impact pathways such as the MAPK signaling pathway. It is plausible that **3-Methoxy-2-methylbenzaldehyde** could exhibit biological activities, but further research is required to elucidate its specific effects and mechanisms of action. The use of **3-Methoxy-2-methylbenzaldehyde** as a reagent in the synthesis of benzosuberebe-based inhibitors of tubulin polymerization suggests its potential as a scaffold in the development of anticancer agents.

Hypothetical Signaling Pathway Interaction:



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Potential Interaction with a Cellular Signaling Pathway.

Conclusion

3-Methoxy-2-methylbenzaldehyde is a chemical compound with potential for further exploration in both synthetic chemistry and pharmacology. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties based on available information and knowledge of related compounds. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and investigate its potential biological activities and mechanisms of action. This will be crucial for unlocking its full potential in drug discovery and other scientific applications.

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